

6-Hydroxybenzofuran: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Hydroxybenzofuran

Cat. No.: B080719

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Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. The benzofuran scaffold is a core component of many biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.^{[1][2][3]} This technical guide provides an in-depth overview of **6-Hydroxybenzofuran**, including its chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental properties of **6-Hydroxybenzofuran** are summarized in the table below.

Property	Value	Reference
CAS Number	13196-11-7	[4]
Molecular Formula	C ₈ H ₆ O ₂	[4]
Molecular Weight	134.13 g/mol	[4]
IUPAC Name	1-benzofuran-6-ol	[4]

Synthesis of 6-Hydroxybenzofuran

An optimized and scalable three-step synthesis for **6-Hydroxybenzofuran** has been reported, starting from 2-hydroxy-4-methoxybenzaldehyde.[\[5\]](#)

Experimental Protocol:

Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid

- To a solution of 2-hydroxy-4-methoxybenzaldehyde in water, add chloroacetic acid and sodium hydroxide.
- Heat the mixture to reflux for a specified period.
- After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain (2-formyl-5-methoxyphenoxy)acetic acid.

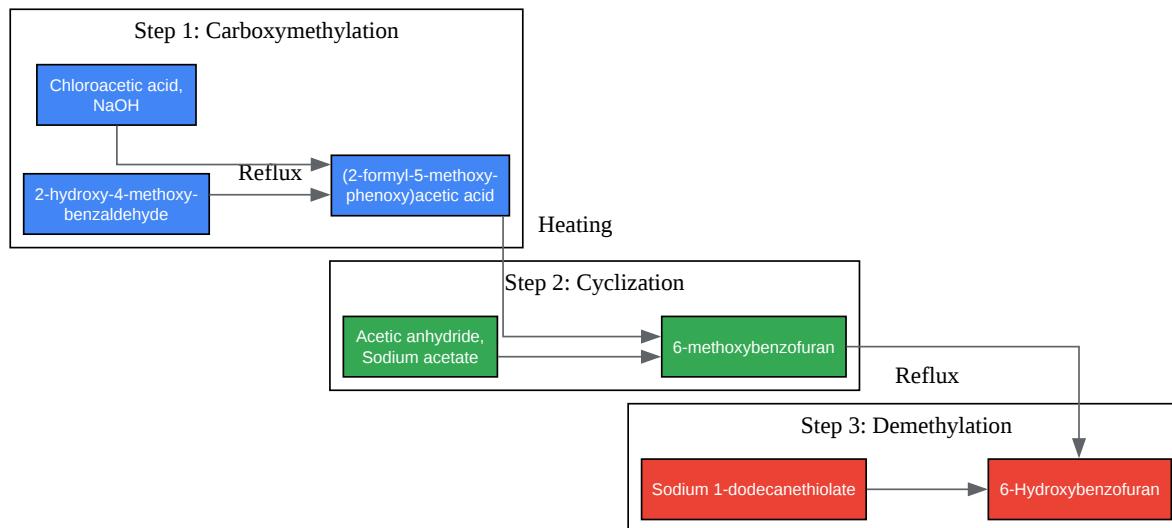
Step 2: Synthesis of 6-methoxybenzofuran

- A mixture of (2-formyl-5-methoxyphenoxy)acetic acid, acetic anhydride, and sodium acetate is heated.
- The reaction is monitored until completion.
- The reaction mixture is then poured into water and extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated to yield 6-methoxybenzofuran.

Step 3: Demethylation to **6-Hydroxybenzofuran**

- 6-methoxybenzofuran is dissolved in a suitable solvent, and sodium 1-dodecanethiolate is added.
- The mixture is heated to reflux.
- After the reaction is complete, the mixture is cooled and acidified.
- The product is extracted, and the organic layer is purified, typically by column chromatography, to afford **6-Hydroxybenzofuran**.[\[5\]](#)

Synthesis Workflow Diagram



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Caption: A three-step synthesis process for **6-Hydroxybenzofuran**.

Biological Activity and Mechanism of Action

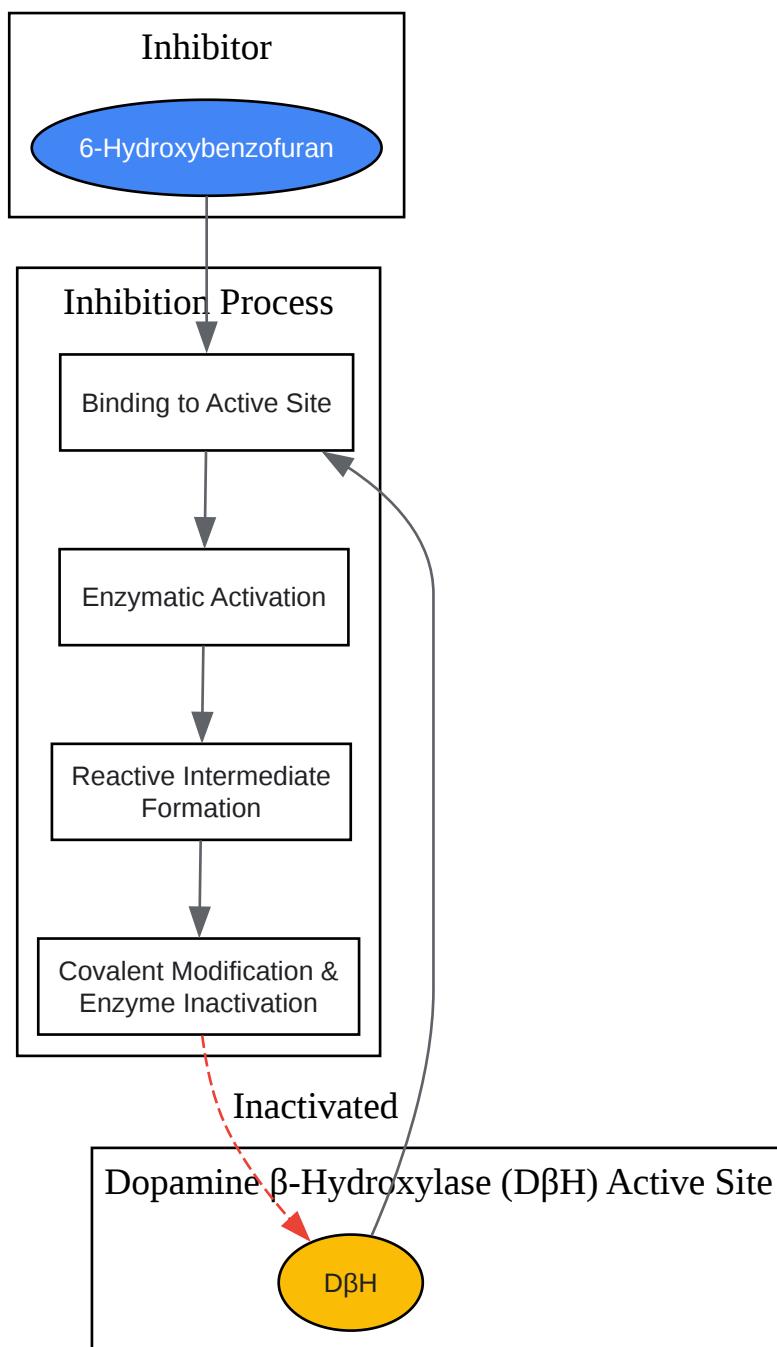
While the broader class of benzofurans is known for a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties, specific data on **6-Hydroxybenzofuran** is more limited.[\[1\]](#)[\[2\]](#)

Inhibition of Dopamine β -Hydroxylase

6-Hydroxybenzofuran has been identified as a mechanism-based inhibitor of dopamine β -hydroxylase (D β H).[\[6\]](#) This enzyme is responsible for the conversion of dopamine to norepinephrine. The inactivation of D β H by **6-Hydroxybenzofuran** involves the formation of enzyme-bound radicals that interact with active site amino acids.[\[6\]](#)

Proposed Inhibitory Mechanism

The inhibitory action of **6-Hydroxybenzofuran** on dopamine β -hydroxylase is thought to proceed through the formation of a reactive intermediate at the enzyme's active site. This leads to the covalent modification and subsequent inactivation of the enzyme.



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Caption: Logical workflow of the mechanism-based inhibition of D β H by **6-Hydroxybenzofuran**.

Applications in Drug Development

The benzofuran scaffold is a valuable pharmacophore in drug discovery.[1][3] Derivatives of hydroxybenzofurans have been investigated for various therapeutic applications, including as potential anticancer agents and inhibitors of enzymes such as MAP kinase-interacting kinases (Mnks).[7][8] The inhibitory activity of **6-Hydroxybenzofuran** against dopamine β -hydroxylase suggests its potential as a lead compound for developing therapeutics for conditions where modulation of catecholamine levels is desired.

Conclusion

6-Hydroxybenzofuran is a molecule of interest with a well-defined synthesis and a known, specific biological target in dopamine β -hydroxylase. While further research is needed to fully elucidate its therapeutic potential and that of its derivatives, the existing data provides a solid foundation for its exploration in medicinal chemistry and drug development programs. The versatility of the benzofuran core structure continues to make it a promising scaffold for the design of novel bioactive compounds.

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